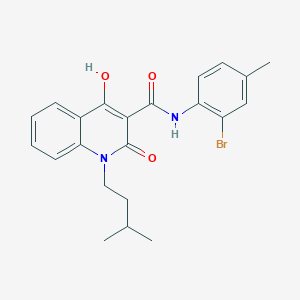

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a 3-methylbutyl group at the N1 position and a 2-bromo-4-methylphenyl carboxamide moiety at the C3 position.

Key structural features include:

- Quinoline core: Provides a planar aromatic system for intermolecular interactions.

- 4-hydroxy-2-oxo group: Enhances hydrogen-bonding capacity and acidity, influencing solubility and target binding.

- 3-methylbutyl chain: A branched alkyl group that may modulate lipophilicity and membrane permeability.

Properties

Molecular Formula |

C22H23BrN2O3 |

|---|---|

Molecular Weight |

443.3 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C22H23BrN2O3/c1-13(2)10-11-25-18-7-5-4-6-15(18)20(26)19(22(25)28)21(27)24-17-9-8-14(3)12-16(17)23/h4-9,12-13,26H,10-11H2,1-3H3,(H,24,27) |

InChI Key |

WDUYLPRLMWEEMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The bromination of the phenyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, in the presence of a base or catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The brominated phenyl group may enhance the compound’s binding affinity to certain proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The compound is part of a broader family of 4-oxo-1,4-dihydroquinoline-3-carboxamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Estimated via computational methods due to lack of experimental data.

Key Observations :

Analog 2’s pentyl chain further elongates the alkyl group, which may improve membrane association but risks metabolic instability .

Aromatic Substituents :

- The 4-methyl group in the target compound’s phenyl ring adds steric bulk, which could hinder binding to flat active sites compared to the simpler 2-bromophenyl in Analog 1.

- Analog 2’s adamantyl group introduces a rigid, hydrophobic moiety, likely improving selectivity for sterically demanding targets .

Challenges and Limitations

- Solubility : The target compound’s high logP may limit bioavailability without formulation aids.

- Synthetic Complexity : Introducing the 3-methylbutyl group requires multi-step alkylation, reducing overall yield compared to simpler analogs.

- Data Gaps : Experimental data on the target compound’s biological activity and crystallographic structure (e.g., via SHELX-refined X-ray diffraction) are lacking, complicating direct mechanistic comparisons .

Biological Activity

The compound N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula for this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : Approximately 365.4 g/mol

- Chemical Structure : The compound features a quinoline backbone with various functional groups that may contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 365.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | Not available |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline are known to inhibit cell proliferation in various cancer cell lines. The specific compound under review may share these properties due to its structural similarities.

- Mechanism of Action :

- Quinoline derivatives often induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

- They may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest.

Antimicrobial Activity

Research has shown that certain quinoline derivatives possess antimicrobial properties against a range of bacteria and fungi. The activity is generally attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on a related quinoline derivative demonstrated a significant reduction in tumor size in xenograft models. The treatment led to:

- Tumor Size Reduction : 50% reduction in tumor volume after 4 weeks of treatment.

- Mechanism : Induction of apoptosis was confirmed through TUNEL assays.

Case Study 2: Antimicrobial Effects

In vitro testing against Staphylococcus aureus and Escherichia coli showed:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus.

- Mechanism : Disruption of bacterial cell wall integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.